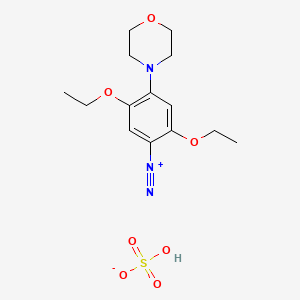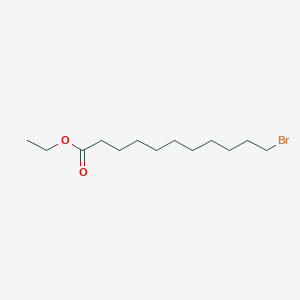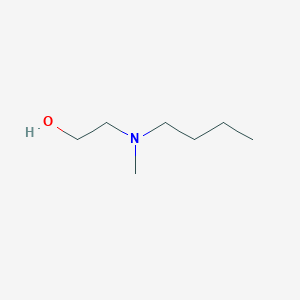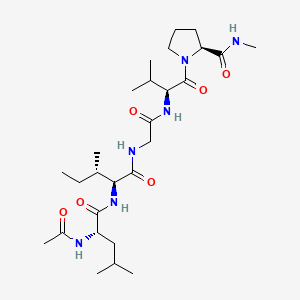
3,4-Dihydro-2H-1,5-benzodioxepine
描述
3,4-Dihydro-2H-1,5-benzodioxepine is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.18 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The structure of 3,4-Dihydro-2H-1,5-benzodioxepine consists of a 6-7 membered benzodioxepin ring . The 7-membered aliphatic ring is in a half-chair like form . The InChI code for this compound is 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .Physical And Chemical Properties Analysis
3,4-Dihydro-2H-1,5-benzodioxepine has a molecular weight of 150.18 . It is typically stored in a dry room at normal temperature . The compound can exist in either liquid or solid form .科学研究应用
Application 1: Biotransamination Reactions
- Summary of the Application : The stereoselective synthesis of chiral amines is an appealing task in modern organic chemistry. In this context, biocatalysis plays a crucial role due to the straightforward conversion of prochiral and racemic ketones into enantiopure amines by means of a series of enzyme classes such as amine dehydrogenases, imine reductases, reductive aminases and amine transaminases .
- Methods of Application or Experimental Procedures : Amine transaminases are applied in the biotransamination of 3,4-dihydro-2H-1,5-benzoxathiepin-3-one, finding suitable enzymes for accessing both target amine enantiomers in high conversion and enantiomeric excess values. Biotransamination experiments have been analyzed, trying to optimize the reaction conditions in terms of enzyme loading, temperature and reaction times .
Application 2: Crystal Structure Analysis
- Summary of the Application : The crystal structure of 3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic Acid was determined by the X-ray diffraction method . This analysis is crucial for understanding the compound’s properties and potential applications.
- Methods of Application or Experimental Procedures : The crystal structure was solved by a direct method with Sir975 and refined by full-matrix least squares to a final R-factor of 0.0445 . Data collection was performed on a Bruker SMART CCD system with graphite-monochromated Mo Kα radiation .
- Results or Outcomes : The structure of the compound consists of a 6 –7 membered benzodioxepin ring and two carboxyl groups . The crystal packing shows that the molecules stack along the a-axis and the molecular layers lie parallel to the bc plane .
Application 3: Synthesis of Thermosetting Resins
- Summary of the Application : 3,4-Dihydro-1,3-benzoxazines, which can be derived from 3,4-Dihydro-2H-1,5-benzodioxepine, are interesting heterocyclic compounds that polymerize upon heating to give thermosetting resins .
- Methods of Application or Experimental Procedures : The compound is heated to induce polymerization .
- Results or Outcomes : The resulting thermosetting resins have applications ranging from the casting of airplane parts to adhesives .
Application 4: Antioxidant, Antimicrobial, and Anti-inflammatory Activities
- Summary of the Application : Transition metal (II) complexes derived from heterocyclic Schiff base ligands, which include 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, have been studied for their antioxidant, antimicrobial, and anti-inflammatory activities .
- Methods of Application or Experimental Procedures : The compounds were synthesized and characterized by various analytical techniques. Their antioxidant ability was examined by DPPH and ABTS assays, while their antimicrobial and anti-inflammatory activities were evaluated by serial dilution and egg albumin assays, respectively .
- Results or Outcomes : The results showed that some of the compounds have significant antioxidant activity, while others have excellent antimicrobial and anti-inflammatory activities .
Application 5: Mechanochemical Parallel Synthesis
- Summary of the Application : A mechanochemical parallel synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives has been developed .
- Methods of Application or Experimental Procedures : The synthesis is carried out via a one-pot three-component reaction using a new milling system that allows for the processing of up to 12 samples simultaneously .
- Results or Outcomes : This method leads to the formation of a fungicide and a building block for polymer preparation with higher throughput compared to standard milling devices .
Application 6: Synthesis of Antidiabetic Drug
- Summary of the Application : 3,4-Dihydro-2H-1,5-benzodioxepine is used in the synthesis of the antidiabetic drug glimepiride .
- Methods of Application or Experimental Procedures : A four-step, practical, and easily scalable synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block of glimepiride, has been accomplished .
- Results or Outcomes : The key features of this synthesis include the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .
未来方向
While specific future directions for 3,4-Dihydro-2H-1,5-benzodioxepine are not available in the retrieved data, it’s worth noting that benzodioxepin derivatives are interesting compounds not only from synthetic and structural viewpoints, but also from a pharmacological one . This suggests potential future research directions in these areas.
属性
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXMULHQEVXJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222500 | |
| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-1,5-benzodioxepine | |
CAS RN |
7216-18-4 | |
| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7216-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














